molecular formula C9H8N2O3 B12925544 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one CAS No. 105831-95-6

4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one

Cat. No.: B12925544
CAS No.: 105831-95-6
M. Wt: 192.17 g/mol
InChI Key: DVFKBPVEENUAHX-UHFFFAOYSA-N
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Description

4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one is a compound that belongs to the family of quinoid compounds. These compounds are known for their presence in natural products, endogenous biochemical substances, and various drugs. They play a significant role in electron transfer processes in metabolic activities such as photosynthesis and respiration, which are essential for life .

Preparation Methods

The synthesis of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one can be achieved through the halogenation of corresponding quinone imines. The reaction conditions typically involve the use of solvents like chloroform and elution with benzene-hexane mixtures. The purity of the compounds is often checked using thin-layer chromatography (TLC) and visualized under UV light .

Chemical Reactions Analysis

4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for halogenation and trifluoromethanesulfonic acid for reactions with phenol and benzenediols. The major products formed from these reactions are halogenated derivatives and other substituted compounds .

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of various derivatives that exhibit biological activities such as anticancer, cytotoxic, and immunotoxic properties. It is also employed in the study of electron transfer processes in metabolic activities and the development of pesticides and fungicides .

Mechanism of Action

The mechanism of action of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one involves its role in electron transfer processes. The compound interacts with molecular targets and pathways involved in metabolic activities, such as photosynthesis and respiration. The redox potential and electrophilicity of the compound play a crucial role in determining its biological activity .

Comparison with Similar Compounds

Similar compounds to 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one include other quinoid compounds such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide. These compounds share similar structures and biological activities but differ in their specific substituents and degree of halogenation .

Properties

CAS No.

105831-95-6

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one

InChI

InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)10-8-5-14-11-9(8)13/h1-4,8H,5H2,(H,11,13)

InChI Key

DVFKBPVEENUAHX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NO1)N=C2C=CC(=O)C=C2

Origin of Product

United States

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